1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride

Overview

Description

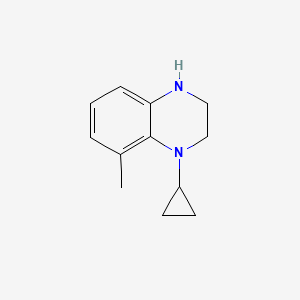

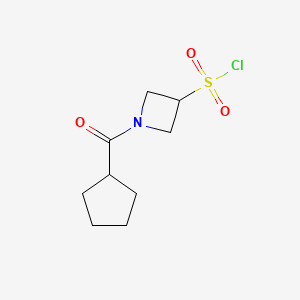

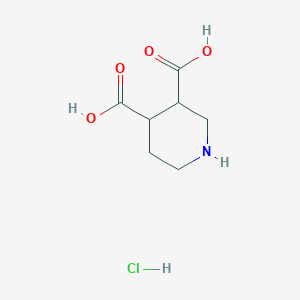

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H14ClNO3S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride consists of 9 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride are not detailed in the search results, apart from its molecular weight which is 251.73 .Scientific Research Applications

- Field : Photocatalysis .

- Application : This research involves the use of a potassium poly(heptazine imide) photocatalyst for the chromoselective synthesis of sulfonyl chlorides and sulfonamides .

- Method : The method involves using a sensitizer capable of activating a specific reaction pathway depending on the excitation light . Three different products from S-arylthioacetates are generated selectively under varying light conditions .

- Results : The results showed that arylchlorides are produced under UV/purple, sulfonyl chlorides with blue/white, and diaryldisulfides at green to red light .

- Field : Organic Chemistry .

- Application : This research describes a simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide .

- Method : The method involves the use of NXS (X = Cl or Br) for the synthesis of sulfonyl chlorides/bromides . A variety of nucleophiles could be engaged in this transformation .

- Results : The reactions are highly selective, simple, and clean, affording products at excellent yields .

- Field : Photocatalysis .

- Application : This research involves the development of an unprecedented visible-light-induced photoredox-catalyzed reaction of linear 1,5-dienes with sulfonyl chlorides .

- Method : The method involves regioselective sulfonylation and 5-endo cyclization to produce important pyrrolinones .

- Results : The results of this research are not specified in the source .

Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides

Photoredox-Catalyzed Synthesis of 3

- Field : Organic Chemistry .

- Application : This research involves the successful generation and use of sulfinyl radicals in a dual radical addition/radical coupling with unsaturated hydrocarbons .

- Method : The method provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step, and demonstrates tolerance to an extensive range of hydrocarbons and functional groups .

- Results : The results of this research are not specified in the source .

- Field : Organic Chemistry .

- Application : This research highlights recent developments in the chemistry of sulfur radicals .

- Method : The method involves the use of sulfur-centered radicals to access sulfur-containing compounds .

- Results : The results of this research are not specified in the source .

- Field : Organic Chemistry .

- Application : This research involves the chromoselective synthesis of sulfonyl chlorides and sulfonamides .

- Method : The method involves the addition-elimination process, and sulfonyl chlorides are the most common substrates in this type of reactions .

- Results : The results of this research are not specified in the source .

Synthetic Exploration of Sulfinyl Radicals Using Sulfinyl Sulfones

Sulfur Radicals and Their Application

Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides

- Field : Organic Chemistry .

- Application : This research involves the successful generation and use of sulfinyl radicals in a dual radical addition/radical coupling with unsaturated hydrocarbons .

- Method : The method provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step, and demonstrates tolerance to an extensive range of hydrocarbons and functional groups .

- Results : The results of this research are not specified in the source .

- Field : Organic Chemistry .

- Application : This research highlights recent developments in the chemistry of sulfur radicals .

- Method : The method involves the use of sulfur-centered radicals to access sulfur-containing compounds .

- Results : The results of this research are not specified in the source .

- Field : Organic Chemistry .

- Application : This research involves the chromoselective synthesis of sulfonyl chlorides and sulfonamides .

- Method : The method involves the addition-elimination process, and sulfonyl chlorides are the most common substrates in this type of reactions .

- Results : The results of this research are not specified in the source .

Synthetic Exploration of Sulfinyl Radicals Using Sulfinyl Sulfones

Sulfur Radicals and Their Application

Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides

Safety And Hazards

properties

IUPAC Name |

1-(cyclopentanecarbonyl)azetidine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3S/c10-15(13,14)8-5-11(6-8)9(12)7-3-1-2-4-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHUVWISAHUGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CC(C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)

![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)